molecular formula C14H15ClN2S B3024846 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899926-57-9

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B3024846
CAS No.: 899926-57-9
M. Wt: 278.8 g/mol
InChI Key: ZNWUAIWHOFGISC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen- and sulfur-containing spirocyclic compound of high interest in medicinal chemistry and pharmacological research. Its unique structure, featuring a chlorophenyl substituent and a thione group, makes it a valuable scaffold for developing novel bioactive molecules. This compound belongs to a class of diazaspiro structures that are frequently investigated for their central nervous system (CNS) activity. Research on closely related analogs indicates potential as anticonvulsant agents, with mechanistic studies suggesting activity may involve modulation of voltage-gated sodium channels (VGSCs), a target relevant for seizure protection . The spirocyclic framework provides structural rigidity, which can be leveraged to explore specific interactions with biological targets and optimize drug-like properties. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2S/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWUAIWHOFGISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine and a thiourea derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as titanium dioxide nanoparticles, to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by cyclization and spirocyclization reactions to achieve the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exhibit antimicrobial activity. Studies have shown that derivatives of diazaspiro compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The spiro structure is known to influence interactions with biological targets, which can lead to apoptosis in cancer cells. Investigations into its mechanism of action are ongoing, with a focus on its ability to induce cell cycle arrest and apoptosis in tumor cells.

Drug Development

The unique structure of this compound positions it as a candidate for drug development. Its potential to interact with various biological targets makes it a suitable framework for synthesizing novel therapeutics aimed at treating conditions such as cancer and bacterial infections.

Structure-Activity Relationship (SAR) Studies

The compound serves as an excellent scaffold for SAR studies, allowing researchers to modify different functional groups and evaluate their effects on biological activity. This approach can lead to the identification of more potent derivatives with improved selectivity and reduced side effects.

Polymer Chemistry

The incorporation of diazaspiro compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that these compounds can act as cross-linking agents or additives in polymer formulations, improving their performance in various applications.

Sensors and Catalysts

Due to their unique electronic properties, compounds like this compound may also find applications in sensor technology and catalysis. Their ability to undergo specific chemical reactions can be harnessed for developing sensitive detection methods or efficient catalytic processes.

Case Studies

StudyFocusFindings
Antimicrobial Activity Evaluated against E. coli and S. aureusShowed significant inhibition at low concentrations.
Anticancer Effects Tested on human breast cancer cell linesInduced apoptosis and reduced cell viability significantly.
Polymer Enhancement Incorporated into polycarbonate matricesImproved thermal stability by 20% compared to control samples.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Notable Features
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Cl C₁₄H₁₅ClN₂S 278.8 899926-57-9 ≥95% Baseline for comparison
3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-F C₁₄H₁₅FN₂S 262.3 Not provided N/A Smaller halogen, lower molecular weight
3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Br C₁₄H₁₅BrN₂S 323.3 899935-98-9 ≥95% Larger halogen, higher molecular weight
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-OCH₃ C₁₅H₁₈N₂OS 274.4 52546-93-7 Not specified Electron-donating group, altered solubility
3-(2,4-Dichlorophenyl)-1-(4-methylbenzoyl)-8-methyl-... 2,4-Cl; 4-methylbenzoyl C₂₃H₂₂Cl₂N₂OS 445.4 N/A N/A Complex derivative with dual functionality

Halogen-Substituted Analogs

  • 4-Fluorophenyl Analog : Substituting chlorine with fluorine reduces molecular weight (262.3 vs. 278.8 g/mol) and alters electronic properties. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability in drug design .

Methoxy-Substituted Analog

The 4-methoxyphenyl variant (C₁₅H₁₈N₂OS) introduces an electron-donating group, which could increase solubility in polar solvents compared to halogenated analogs.

Complex Derivatives

Compounds like 3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-8-methyl-... (C₂₄H₂₄Cl₂N₂O₃S, 491.4 g/mol) and 3-(3-chlorophenyl)-1-(4-methylbenzoyl)-... (C₂₂H₂₁ClN₂OS, 396.9 g/mol) feature additional substituents (e.g., benzoyl groups, methyl moieties). These modifications significantly increase molecular complexity and weight, likely tailored for specific applications such as enzyme inhibition or receptor binding .

Research Findings and Implications

  • Synthetic Accessibility : Halogenated analogs are synthesized via similar routes, but electron-withdrawing groups (e.g., Cl, Br) may require protective strategies during functionalization .
  • Chlorine’s electronegativity could enhance binding affinity in target proteins compared to methoxy or fluorine .
  • Industrial Relevance : Brominated and dichlorophenyl derivatives (e.g., CAS 899911-16-1) are explored in agrochemical research, possibly as intermediates for pesticides or herbicides .

Biological Activity

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a 4-chlorophenyl group, positions it as an interesting candidate for various biological activities, particularly in the fields of anticancer and antimicrobial research.

  • Molecular Formula : C14H15ClN2S
  • Molecular Weight : 278.8 g/mol
  • CAS Number : 899926-57-9
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure allows for unique binding interactions that can modulate the activity of various enzymes and receptors involved in cellular processes. This modulation can lead to the inhibition or activation of pathways that are crucial for cell survival and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma)
  • HepG2 (liver cancer)

In one notable study, derivatives of similar spirocyclic compounds showed significant cytotoxic effects, with IC50 values indicating potent activity against these cancer cells. The mechanism underlying this cytotoxicity often involves the induction of apoptosis through increased levels of pro-apoptotic proteins and caspase activation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against a range of bacterial strains, potentially making it a candidate for further development as an antimicrobial agent. The presence of sulfur in its structure may contribute to its bioactivity by facilitating interactions with microbial targets.

Data Summary Table

Activity TypeCell Line/OrganismIC50 Value (µg/mL)Mechanism
AnticancerMCF-7Varies (e.g., 5.36)Induction of apoptosis
HepG2VariesCaspase activation
AntimicrobialVarious bacterial strainsNot specifiedDisruption of microbial processes

Case Studies

  • Anticancer Efficacy : In a study focused on spirocyclic compounds, derivatives similar to this compound were shown to induce cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively. This was linked to an increase in the Bax/Bcl-2 ratio and enhanced caspase activity, indicating a clear apoptotic pathway activation .
  • Antimicrobial Activity : Research into related thione compounds indicates that modifications in their structure can significantly enhance antimicrobial efficacy. The presence of the 4-chlorophenyl group may play a crucial role in improving binding affinity to microbial targets, although specific data on this compound's antimicrobial effectiveness is still emerging .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione?

The synthesis typically involves multi-step reactions, such as 1,3-dipolar cycloadditions or condensation reactions. For example, a related spirocyclic compound was synthesized via a reaction between 1-methyl-3-[(E)-4-methylphenylmethylidene]tetrahydro-4(1H)-pyridinone and 4-chlorobenzohydroximoyl chloride in benzene, followed by triethylamine-mediated dehydrohalogenation. The product was purified via column chromatography (petroleum ether/ethyl acetate, 4:1 v/v) and recrystallized (ethanol/ethyl acetate, 1:1 v/v) . Key considerations include optimizing reaction time (e.g., 5 hours for complete conversion) and solvent selection to minimize byproducts.

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. For analogous spiro compounds, single-crystal diffraction data (e.g., using a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation) revealed bond lengths, angles, and ring conformations. Refinement with SHELXL (R-factor ≤ 0.043) confirmed sp³ hybridization at nitrogen centers and envelope/chair conformations in fused rings . Hydrogen atoms are often geometrically positioned using constraints (C–H = 0.93–0.98 Å) during refinement .

Q. What purification techniques are effective for isolating this compound?

Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) effectively separates intermediates. Recrystallization from ethanol/ethyl acetate (1:1 v/v) yields high-purity crystals suitable for crystallography . Purity ≥95% is achievable, as reported for structurally similar bromophenyl analogs .

Advanced Research Questions

Q. How can conformational analysis of the spirocyclic core be performed?

Cremer-Pople puckering parameters (q₂, q₃, θ) quantify ring distortions. For example, in a related 1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one compound, the dihydroisoxazole ring showed q₂ = 0.220 Å (envelope conformation), while the piperidinone ring exhibited q₃ = 0.569 Å (chair conformation) . Computational tools (e.g., Gaussian or ORCA) can complement crystallographic data to model dynamic behavior in solution.

Q. How should researchers address contradictions in crystallographic data, such as bond angle outliers?

Discrepancies (e.g., bond angles deviating by >5° from ideal values) may arise from crystal packing effects or refinement artifacts. Cross-validation using Hirshfeld surface analysis and residual density maps can identify non-covalent interactions (e.g., van der Waals forces stabilizing the crystal lattice) . If outliers persist, revisiting hydrogen atom placement or testing alternative space groups (e.g., P2₁2₁2₁ vs. Pna2₁) is advised .

Q. What computational methods are suitable for predicting the compound’s reactivity or pharmacophore features?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electronic properties, such as the electrophilicity of the thione group. Molecular docking studies (AutoDock Vina) may predict binding affinities to biological targets, leveraging the spiro scaffold’s rigidity for selective interactions .

Q. How can researchers mitigate synthetic challenges like low yields in cyclization steps?

Mechanistic studies (e.g., monitoring reaction progress via LC-MS) can identify bottlenecks. For cyclizations, microwave-assisted synthesis or catalysis (e.g., Lewis acids like ZnCl₂) may enhance efficiency. A case study on a diazaspiro decane derivative achieved 78% yield using microwave irradiation at 120°C for 30 minutes .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data for this compound is limited, analogs with chlorophenyl groups require precautions due to potential bioaccumulation and endocrine disruption risks. Use fume hoods, PPE (gloves, goggles), and adhere to REACH/EPA guidelines for waste disposal. Ecological risk assessments should follow OECD 201/202 protocols for aquatic toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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